N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of both acetyl and hydroxyphenyl groups contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps One common method includes the reaction of a hydrazone with an appropriate aldehyde or ketone under acidic or basic conditions to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methanesulfonamide group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinone derivatives, while reduction of the acetyl group produces alcohols.
Scientific Research Applications
N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can result in inhibition or activation of the protein’s function, depending on the specific interaction.
Comparison with Similar Compounds
Similar Compounds
- N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide
- N-(5-chloro-2-hydroxyphenyl)methanesulfonamide
Uniqueness
N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of acetyl, hydroxyphenyl, and methanesulfonamide groups further enhances its versatility in various applications.
Biological Activity
N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 342.43 g/mol
- CAS Number : [Pending Registration]
Research indicates that compounds with similar pyrazole structures exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The proposed mechanisms for this compound include:
- Inhibition of Cyclooxygenases (COX) : Pyrazole derivatives are known to inhibit COX enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. This inhibition can lead to reduced inflammation and pain relief .
- HDAC6 Inhibition : Similar compounds have shown promising results in inhibiting histone deacetylase 6 (HDAC6), which is involved in the regulation of inflammation and cell survival pathways .
Anti-inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory properties of pyrazole derivatives. For instance:
- In vitro Studies : Compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Compound | IC50 (nM) | Target |
---|---|---|
Compound 6 | 0.5 | Necroptosis |
Compound 6 | 4.95 | HDAC6 |
Anticancer Activity
The potential anticancer effects of pyrazole derivatives have also been investigated. Compounds targeting HDAC6 have shown selective cytotoxicity in cancer cell lines, indicating their potential as therapeutic agents against tumors .
Case Studies
- Acute Liver Injury Model : In a study using a mouse model for acetaminophen-induced acute liver injury, a related pyrazole derivative demonstrated protective efficacy at a dosage of 40 mg/kg. This suggests that similar compounds could be beneficial for treating liver injuries .
- Inflammation Models : In vivo tests involving carrageenan-induced paw edema models confirmed the anti-inflammatory effects of related pyrazole compounds, validating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
Properties
IUPAC Name |
N-[3-[2-acetyl-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-12(22)21-17(15-8-3-4-9-18(15)23)11-16(19-21)13-6-5-7-14(10-13)20-26(2,24)25/h3-10,17,20,23H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRZVWVOFBUCPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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